molecular formula C14H8ClN3 B3032131 2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile CAS No. 113110-96-6

2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile

Cat. No.: B3032131
CAS No.: 113110-96-6
M. Wt: 253.68 g/mol
InChI Key: XPIFPPZUGUVUFL-UHFFFAOYSA-N
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Description

2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile is an organic compound with the molecular formula C14H8ClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile typically involves the condensation of 2-chloro-7-methylquinoline-3-carbaldehyde with malononitrile. This reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction yields the desired product with high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline amines .

Scientific Research Applications

2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: A precursor in the synthesis of 2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile.

    7-Methylquinoline: A structural analog with similar chemical properties.

    Malononitrile: A key reagent used in the synthesis of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(2-chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3/c1-9-2-3-11-6-12(5-10(7-16)8-17)14(15)18-13(11)4-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIFPPZUGUVUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357730
Record name Propanedinitrile, [(2-chloro-7-methyl-3-quinolinyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113110-96-6
Record name Propanedinitrile, [(2-chloro-7-methyl-3-quinolinyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile

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